molecular formula C11H11BrN2O B11855528 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11855528
M. Wt: 267.12 g/mol
InChI Key: RBHYESNPEBMPAF-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 2nd position, and a methyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with bromine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as ketones or carboxylic acids.

    Reduction Products: Reduced forms such as alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its potential as an enzyme inhibitor or receptor antagonist. It may interact with specific biological targets, leading to the modulation of biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may act as an antagonist to specific receptors, blocking their activity and resulting in a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom at the 7th position.

    7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the ethyl group at the 2nd position.

    9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks both the bromine atom at the 7th position and the ethyl group at the 2nd position.

Uniqueness: The presence of the bromine atom at the 7th position, along with the ethyl and methyl groups at the 2nd and 9th positions, respectively, makes 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one unique

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

7-bromo-2-ethyl-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11BrN2O/c1-3-9-5-10(15)14-6-8(12)4-7(2)11(14)13-9/h4-6H,3H2,1-2H3

InChI Key

RBHYESNPEBMPAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)C)Br

Origin of Product

United States

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